molecular formula C12H16N2O2 B8319412 1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone

1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone

Cat. No.: B8319412
M. Wt: 220.27 g/mol
InChI Key: GUQBIPVXMNMYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxy-3-pyridyl)methyl]-4-piperidone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-one

InChI

InChI=1S/C12H16N2O2/c1-16-12-10(3-2-6-13-12)9-14-7-4-11(15)5-8-14/h2-3,6H,4-5,7-9H2,1H3

InChI Key

GUQBIPVXMNMYFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CN2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g of 4-piperidone hydrochloride, 4.1 g of 3-(chloromethyl)-2-methoxypyridine and 12.6 g of potassium carbonate were suspended in 26 ml of N,N-dimethylformamide, and the mixture was stirred at room temperature for 15 hours. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (ethyl acetate), to give 5.5 g of the title compound as a yellow oil.
Name
4-piperidone hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

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